N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical research. The molecular formula is , and it has a molecular weight of approximately 442.62 g/mol. This compound is classified primarily as a thioacetamide derivative, which indicates the presence of a sulfur atom in its structure, linked to an acetamide group. It is often utilized in various biological and chemical research applications due to its unique structural characteristics and potential bioactivity.
The synthesis of N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide involves multiple steps that typically include:
Technical details regarding specific reagents, solvents, and reaction conditions are essential for reproducibility in laboratory settings.
The molecular structure of N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can be represented by various structural notations:
InChI=1S/C24H34N4O2S/c1-5-27(6-2)13-8-14-28-21-10-7-9-19(21)23(26-24(28)30)31-16-22(29)25-20-15-17(3)11-12-18(20)4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29)
This notation provides a unique identifier for the compound's structure.
Property | Value |
---|---|
Molecular Formula | C24H34N4O2S |
Molecular Weight | 442.62 g/mol |
Canonical SMILES | CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)C)C |
N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can participate in several chemical reactions:
Each reaction pathway would require specific conditions such as temperature, solvent choice, and catalysts.
The mechanism of action for N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is not fully elucidated but may involve:
Data supporting these mechanisms would typically come from pharmacological studies and assays evaluating bioactivity.
The physical and chemical properties of N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yll)thio)acetamide include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water |
Property | Value |
---|---|
Stability | Stable under normal laboratory conditions |
Reactivity | Sensitive to strong acids and bases |
N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yll)thio)acetamide has several scientific applications:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7